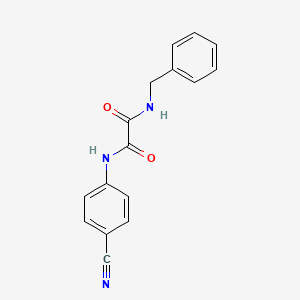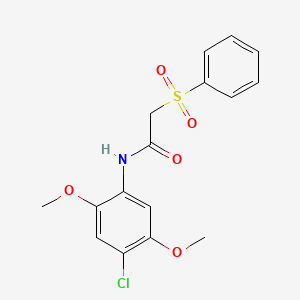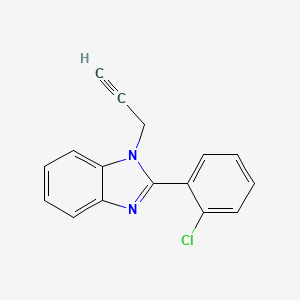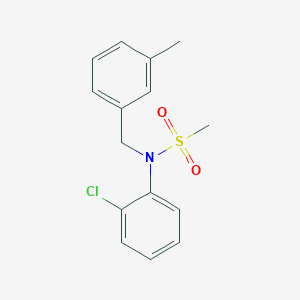
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid
Overview
Description
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid is a synthetic compound known for its pharmacological activity, primarily through its interaction with dopamine receptors in the central nervous system. This compound is part of the indole derivative family, which is significant in natural products and drugs due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid involves several steps. Initially, various electrophiles are prepared by reacting different un/substituted anilines with bromoacetyl bromide in an aqueous basic medium . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions often involve refluxing and the use of polar aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene yields 2-(2-nitrophenyl)acrylate .
Scientific Research Applications
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid has several scientific research applications:
Chemistry: It is used in the synthesis of various indole derivatives, which are significant in natural products and drugs.
Biology: The compound’s interaction with dopamine receptors makes it a valuable tool in studying neurological processes and disorders.
Industry: The compound’s synthetic versatility makes it useful in producing other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid involves its interaction with dopamine receptors in the central nervous system. This interaction modulates dopamine signaling pathways, which are crucial for various neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also known for its interaction with neurological receptors.
4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[4-(3-pyridinyl)-2]: This compound shares structural similarities with 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid.
Uniqueness
This compound is unique due to its specific interaction with dopamine receptors, which distinguishes it from other similar compounds that may interact with different receptors or have different pharmacological profiles.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O.C2H2O4/c1-17-15-18-7-5-6-10-20(18)24(17)21(25)16-22-11-13-23(14-12-22)19-8-3-2-4-9-19;3-1(4)2(5)6/h2-10,17H,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKAOMRACOESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxido-3-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide](/img/structure/B4391065.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4391080.png)
![N-(2-cyanophenyl)-2-[(6-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B4391083.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![2-(4-{[4-(trifluoromethoxy)phenyl]sulfonyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4391095.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391099.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrophenyl]methanone](/img/structure/B4391110.png)




